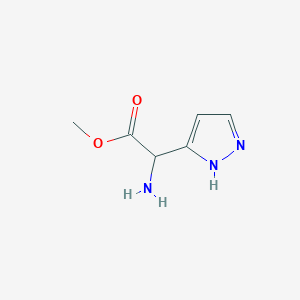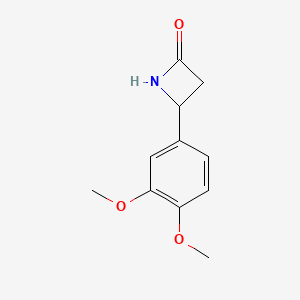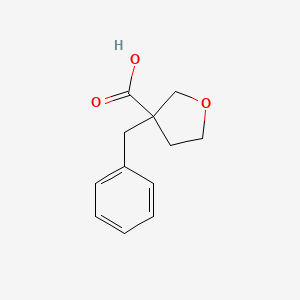
3-Benzyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxolane-3-carboxylic acid is an organic compound with the molecular formula C12H14O3. It belongs to the class of oxolane carboxylic acids, characterized by a five-membered oxolane ring fused with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Benzyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Benzyl Alcohols: One common method involves the oxidation of benzyl alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with ethyl oxalate, followed by hydrolysis to yield the desired carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of benzyl cyanide in the presence of strong acids or bases can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzyl oxolane dicarboxylic acid using strong oxidizing agents.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Benzyl oxolane dicarboxylic acid.
Reduction: Benzyl oxolane alcohol.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
3-Benzyloxolane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-benzyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Benzyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the benzyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-benzyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-7-15-9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Clé InChI |
NYPKWCFGOPTYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


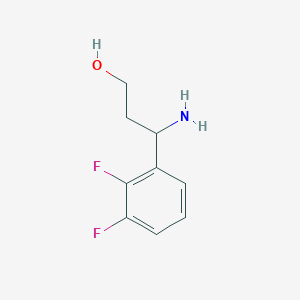
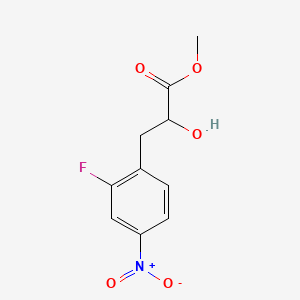
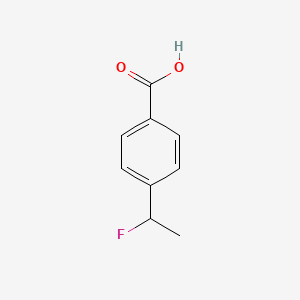
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
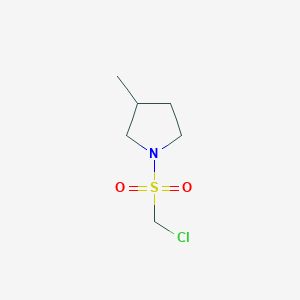

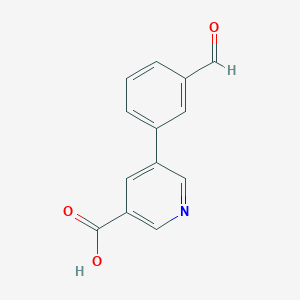
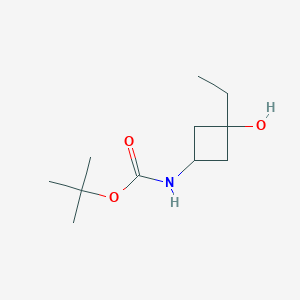
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
